molecular formula C12H14ClNO3 B1669452 Cotarnine chloride CAS No. 10018-19-6

Cotarnine chloride

Cat. No. B1669452
CAS RN: 10018-19-6
M. Wt: 255.7 g/mol
InChI Key: BWQAGVANIBSWBW-UHFFFAOYSA-M
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Description

Cotarnine chloride is a chemical compound with the molecular formula C12H14ClNO3 . It is a derivative of cotarnine, a salt of 4-methoxy-6-methyldioxoloisoquinoline .


Synthesis Analysis

Cotarnine chloride can be synthesized through various methods. One such method involves the reaction of cotarnine chloride with terminal acetylenes in the presence of a catalytic system of CuI and morpholine . This reaction occurs upon brief heating in acetonitrile, resulting in cotarnine 1-alkynyl derivatives . Another method involves the oxidation of narcotine with dilute nitric acid .


Molecular Structure Analysis

The molecular structure of cotarnine chloride consists of 12 carbon atoms, 14 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one chlorine atom . The average mass of the molecule is 255.697 Da, and the monoisotopic mass is 255.066223 Da .


Chemical Reactions Analysis

Cotarnine chloride undergoes various chemical reactions. For instance, it reacts with silver acetylides and alkynes in acetonitrile, as well as with 5-phenylethynyl-substituted tetrahydro[1,3]dioxolo[4,5-g]isoquinoline in various solvents . Another reaction involves the transformation of cotarnine chloride by the action of silver acetylides and alkynes .

Scientific Research Applications

Chemical Transformations and Synthesis

Cotarnine chloride is actively used in chemical transformations and synthesis. For instance, Voskressensky et al. (2016) explored three-component reactions of cotarnine chloride with silver acetylides and methyl propiolate or ethynyl methyl ketone in acetonitrile. These reactions led to the production of 10-phenylethynyl-substituted tetrahydro[1,3]dioxolo[4,5-i]-[3]benzazocines, demonstrating the compound's potential in creating complex chemical structures (Voskressensky et al., 2016).

Biological Properties and Applications

Cotarnine's core structure, tetrahydroisoquinoline, exhibits significant biological properties. Sahu et al. (2020) highlighted that functionalization of the cotarnine core can alter its biological properties, leading to the synthesis of new bioactive products. This research indicates the versatility of cotarnine chloride in developing pharmacologically relevant compounds (Sahu et al., 2020).

Pharmacological Synthesis

The pharmacological relevance of cotarnine chloride is notable, as illustrated by Borisov et al. (2014). They reported the synthesis of isoquinoline-tetrazoles and benzazocine-tetrazoles from cotarnine chloride, showcasing its potential in creating pharmacologically important structures (Borisov et al., 2014).

Metal-Free Activation in Organic Synthesis

Cotarnine chloride is also involved in metal-free chemical processes. Choudhury et al. (2017) demonstrated its use in a metal-free activation of C(sp3)–H bonds, presenting an efficient and green approach to synthesize a variety of tetrahydroisoquinolines (Choudhury et al., 2017).

Alkaloid Derivative Modification

Cotarnine chloride is also significant in the modification of alkaloid derivatives. Kartsev et al. (2020) explored electrophilic modifications of cotarninealkaloid derivatives like cotarnone and 1,2-dihydrocotarnine. They demonstrated successful synthesis of new derivatives with various functional groups, further underscoring cotarnine chloride's utility in alkaloid chemistry (Kartsev et al., 2020).

Pharmaceutical Metabolite Analysis

Cotarnine chloride is also relevant in the analysis of pharmaceutical metabolites. Johansson et al. (1988) used cotarnine chloride in their study for the quantification of noscapine and its metabolites in plasma, employing liquid chromatography techniques. This research demonstrates the role of cotarnine chloride in analytical methodologies within pharmacology (Johansson et al., 1988).

Future Directions

Future research could focus on exploring the potential applications of cotarnine chloride in various fields, such as medicine or environmental chemistry . Additionally, further studies could investigate the optimization of synthesis methods and the development of new reactions involving cotarnine chloride .

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQAGVANIBSWBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905241
Record name Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride
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Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotarnine chloride

CAS RN

10018-19-6
Record name 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1)
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Record name Cotarnine chloride [NF]
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Record name Cotarnine chloride
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Record name Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride
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Record name 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride
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Record name COTARNINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
LG Voskressensky, AA Titov, R Samavati… - Chemistry of …, 2016 - Springer
… Cotarnine chloride (1), a salt of 4-methoxy-6-methyldioxoloisoquinoline, is converted into 1-… In work9 we described the use of cotarnine chloride as a component in the Ugi-azide reaction…
Number of citations: 4 link.springer.com
GI Oleshko, GI Kudymov - Pharmaceutical Chemistry Journal, 1970 - Springer
… Into a separatory funnel we introduced 10 ml of a 0.001-N solution of hydrochloric acid for cotarnine chloride and dimedrol, and a 0.tN solution for papaverine hydrochloride. Then 5 ml …
Number of citations: 3 link.springer.com
E Kunec-Vajić, K Weber - Croatica Chemica Acta, 1968 - hrcak.srce.hr
… 1 and 2 present the curves of the quenching of acridine with cotarnine chloride and of sodium naphthionate with caffeine respectively. In the first case the quenching is very efficacious, …
Number of citations: 2 hrcak.srce.hr
LY Ukhin, VG Kartsev - Chemistry of natural compounds, 2004 - search.ebscohost.com
… Brief heating of cotarnine chloride 3 with silver acetylenides of propargylamines 4 in … Cotarnine chloride (1.2 g, 4.7 mmol) and 2c (1.45 g, 4.9 mmol) in CH3CN (10 mL) were stirred for 10 …
Number of citations: 12 search.ebscohost.com
RS Borisov, LG Voskressensky, AI Polyakov… - Synlett, 2014 - thieme-connect.com
… research program on isocyanide multicomponent[6] and alkyne-induced N-heterocyclic ring-expansion reactions,[7] we became interested in studying the reactivity of cotarnine chloride …
Number of citations: 19 www.thieme-connect.com
LT Anh, AA Titov, R Samavati… - Acta Crystallographica …, 2017 - scripts.iucr.org
… by the reaction of cotarnine chloride with activated alkynes in the … reaction between cotarnine chloride and acetylacetylene … of copper(I) acetylide to cotarnine chloride followed by [2,3]-…
Number of citations: 1 scripts.iucr.org
WM WHALEY, M MEADOW - The Journal of Organic Chemistry, 1954 - ACS Publications
… N-Carbethoxycotarnine was also prepared from cotarnine chloride by the action of ethyl chloroformate.The reaction failed with (+)-corlumine. 2,4-Dinitrophenylhydrazones of the N-…
Number of citations: 12 pubs.acs.org
T IuV, LI Brutko, MK Polievktov - Farmatsiia, 1975 - europepmc.org
[Polarographic determination of cotarnine chloride in tablets]. - Abstract - Europe PMC … [Polarographic determination of cotarnine chloride in tablets]. … [Iodometric methods for the control of …
Number of citations: 2 europepmc.org
PP Suprun - Farmatsevtychnyi zhurnal, 1976 - pubmed.ncbi.nlm.nih.gov
[Iodometric methods for the control of cotarnine chloride based on the polyiodide reaction] [Iodometric methods for the control of cotarnine chloride based on the polyiodide reaction] …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
LY Ukhin, EN Shepelenko, LV Belousova… - Russian Chemical …, 2016 - Springer
… cotarnine chloride 1 and AgI organoacetylides. The present work is devoted to the one pot syntheses of these compounds via the reaction of cotarnine chloride 1 … Cotarnine chloride 1 …
Number of citations: 1 link.springer.com

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